PP1 inhibitor 1
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Overview
Description
PP1 inhibitor 1 is a naturally occurring protein that plays a crucial role in the regulation of protein phosphatase 1 (PP1), a serine/threonine phosphatase involved in various cellular processes. This compound is known for its ability to inhibit the activity of PP1, thereby modulating various physiological functions such as glycogen metabolism, muscle contraction, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PP1 inhibitor 1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The process involves optimizing the expression conditions to maximize yield and purity. This may include the use of bioreactors for large-scale cell culture, followed by downstream processing steps such as centrifugation, filtration, and chromatography to isolate and purify the protein .
Chemical Reactions Analysis
Types of Reactions
PP1 inhibitor 1 primarily undergoes phosphorylation and dephosphorylation reactions. Phosphorylation of this compound at specific threonine residues by protein kinases, such as cAMP-dependent protein kinase, is essential for its inhibitory activity .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and a protein kinase as the catalyst.
Dephosphorylation: This reaction involves the removal of phosphate groups by phosphatases, such as PP1 itself.
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound. The phosphorylated form is the active inhibitor, while the dephosphorylated form is inactive .
Scientific Research Applications
Mechanism of Action
PP1 inhibitor 1 exerts its effects by binding to the catalytic subunit of PP1, thereby preventing its interaction with substrate proteins. This inhibition is regulated by the phosphorylation state of this compound. When phosphorylated at threonine residues by protein kinases, this compound undergoes a conformational change that enhances its binding affinity for PP1, leading to effective inhibition of the phosphatase activity . This regulation is crucial for maintaining the balance of phosphorylation and dephosphorylation events within the cell .
Comparison with Similar Compounds
PP1 inhibitor 1 is unique in its specificity for PP1. Similar compounds include:
PP2A inhibitor 1: Inhibits protein phosphatase 2A (PP2A) and has different regulatory roles in cellular processes.
Okadaic acid: A potent inhibitor of both PP1 and PP2A, but it is a marine toxin and not a naturally occurring protein.
Microcystin: Another inhibitor of PP1 and PP2A, produced by cyanobacteria and known for its hepatotoxic effects.
This compound stands out due to its natural occurrence and specific inhibition of PP1, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKCOLUSSILBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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